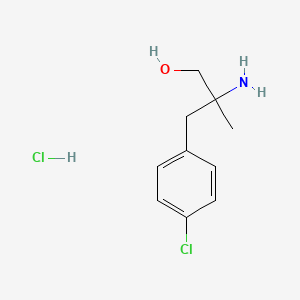

2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride

Overview

Description

2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylalanine and derivatives . It’s also known as 4-chlorophenylalanine methyl ester . It’s a derivative of phenylalanine, resulting from a reaction of phenylalanine at the amino group .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by various instrumental analytical methods such as nuclear magnetic resonance (NMR), infrared and Raman spectroscopies, and X-ray crystallography . X-ray crystallography is especially useful for identifying new and unknown designer drugs and their enantiomeric forms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been studied. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, have been studied for their protodeboronation .Scientific Research Applications

Viscosity Studies in Aqueous Solutions

2. Viscosity Measurements in Aqueous Solutions :Kinematic viscosities of aqueous solutions containing 2-amino-2-methylpropan-1-ol hydrochloride were measured across various temperatures and concentrations. This research provided empirical equations correlating viscosity data with concentration and temperature, assisting in understanding the substance's behavior in different solutions (Chenlo et al., 2002).

Antibacterial Activity of Derivatives

3. Antibacterial Activity of Aminoalkanols Hydrochlorides :Studies on tertiary aminoalkanols hydrochlorides, including the evaluation of their antibacterial activity, were conducted. The structural confirmation of these compounds was achieved through NMR and IR spectroscopy, indicating the potential for these substances to be used in developing new antibacterial agents (Isakhanyan et al., 2014).

Biological Properties and Synthesis Methods

4. Biological Properties and Membrane-Stabilizing Actions :Research on the antioxidant and membrane-stabilizing properties of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides was conducted. Although these compounds displayed weak antioxidant properties, they exhibited significant antihemolytic effects in an erythrocyte oxidative stress model, indicating potential biological activity and membrane-stabilizing capabilities (Malakyan et al., 2011).

5. Antimalarial Activity of Aminoalkanols Derivatives :A variety of 2-amino-3-arylpropan-1-ols and their derivatives were synthesized and evaluated for their antiplasmodial activity. Although most compounds showed weak activity, some demonstrated moderate antiplasmodial activity, suggesting potential applications in malaria treatment (D’hooghe et al., 2011).

Antitrypanosomal, Antileishmanial, and Antimalarial Activities

6. Trypanothione Reductase Inhibition and Antitrypanosomal Activity :The quaternization of nitrogen atoms in 2-amino-4-chlorophenyl phenyl sulfide analogues led to significant improvements in inhibiting trypanothione reductase, a key enzyme in certain parasitic organisms. These compounds also exhibited strong in vitro antitrypanosomal and antileishmanial activity, providing a new framework for designing antimalarial drugs (Parveen et al., 2005).

Synthesis and Antitumor Activity

7. Synthesis and Evaluation of Antitumor Activity :The synthesis and evaluation of tertiary aminoalkanol hydrochlorides for antitumor activity were reported. The structural confirmation of these compounds, alongside the exploration of their antitumor properties, suggests potential applications in the development of new cancer treatments (Isakhanyan et al., 2016).

properties

IUPAC Name |

2-amino-3-(4-chlorophenyl)-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-10(12,7-13)6-8-2-4-9(11)5-3-8;/h2-5,13H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACOVKREGRFART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[6-(hydroxymethyl)pyridazin-3-yl]carbamate](/img/structure/B1383654.png)

![tert-butyl 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1383657.png)

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383659.png)

![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383660.png)

![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383661.png)

![tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B1383665.png)

![3-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B1383670.png)

![1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine dihydrochloride](/img/structure/B1383675.png)